AZD6738 AZD6738 AZD6738, or AZD 6738 is an orally bioavailable inhibitor of the serine/threonine protein kinase ataxia telangiectasia mutated (ATM) and Rad3-related (ATR; IC50 = 1 nM). It can inhibit ATR substrate Chk1 Ser phosphorylation in cells with an IC50 value of 74 nM. AZD 6738 potentiates the cytotoxicity of CDDP and NSC 613327 in NSCLC cell lines with intact ATM kinase signaling, and potently synergizes with CDDP in ATM-deficient NSCLC cells. It also induces cell death and senescence in non-small cell lung cancer (NSCLC) cell lines. AZD 6738 has been shown to inhibit the proliferation of various solid and hematological cell lines with IC50 values of less than 1 µM and to reduce tumor growth in several ATM-deficient xenograft models. When used in combination with either DNA damaging chemotherapy agents or ionizing radiation, AZD 6738 demonstrated synergistic cell killing activity across multiple cell lines in vitro and in xenograft studies.
Brand Name: Vulcanchem
CAS No.: 1352226-88-0
VCID: VC0002645
InChI: InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13-,29-/m1/s1
SMILES: CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4
Molecular Formula: C20H24N6O2S
Molecular Weight: 412.51

AZD6738

CAS No.: 1352226-88-0

Inhibitors

VCID: VC0002645

Molecular Formula: C20H24N6O2S

Molecular Weight: 412.51

Purity: > 98%

AZD6738 - 1352226-88-0

CAS No. 1352226-88-0
Product Name AZD6738
Molecular Formula C20H24N6O2S
Molecular Weight 412.51
IUPAC Name imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane
Standard InChI InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13-,29-/m1/s1
Standard InChIKey QCMVAPXCVDFKBD-UYKWCLKASA-N
SMILES CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4
Appearance white solid powder
Description AZD6738, or AZD 6738 is an orally bioavailable inhibitor of the serine/threonine protein kinase ataxia telangiectasia mutated (ATM) and Rad3-related (ATR; IC50 = 1 nM). It can inhibit ATR substrate Chk1 Ser phosphorylation in cells with an IC50 value of 74 nM. AZD 6738 potentiates the cytotoxicity of CDDP and NSC 613327 in NSCLC cell lines with intact ATM kinase signaling, and potently synergizes with CDDP in ATM-deficient NSCLC cells. It also induces cell death and senescence in non-small cell lung cancer (NSCLC) cell lines. AZD 6738 has been shown to inhibit the proliferation of various solid and hematological cell lines with IC50 values of less than 1 µM and to reduce tumor growth in several ATM-deficient xenograft models. When used in combination with either DNA damaging chemotherapy agents or ionizing radiation, AZD 6738 demonstrated synergistic cell killing activity across multiple cell lines in vitro and in xenograft studies.
Purity > 98%
Synonyms AZD6738; AZD-6738; 4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine; Ceralasertib
Reference 1. Vendetti, F.P., Lau, A., Schamus, S., et al. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo. Oncotarget 6(42), 44289-44305 (2015).

2. Choi MY, Fecteau JF, Brown J, et al. Induction of proliferation sensitizes chronic lymphocytic leukemia cells to apoptosis mediated by the ATR inhibitor AZD6738. Cancer Research, 2014, 74(19 Supplement): 5485-5485.

3. Checkley S, MacCallum L, Yates J, et al. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738. Scientific reports, 2015, 5.

4. Guichard SM, Brown E, Odedra R, et al. The pre-clinical in vitro and in vivo activity of AZD6738: A potent and selective inhibitor of ATR kinase. Cancer Research, 2013, 73(8 Supplement): 3343-3343.
PubChem Compound 54761306
Last Modified Nov 11 2021
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